1-benzyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
The synthesis of 1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the pyrazolopyridine core: This step involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the benzyl group: This can be done via benzylation reactions using benzyl halides in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxymethyl groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used to study the interaction with various enzymes and receptors.
Chemical Biology: It can serve as a tool compound to probe biological systems and understand the mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives. These compounds share a similar core structure but may differ in the substituents attached to the core. The uniqueness of 1-BENZYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-benzyl-N-[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-14-11-19(23(30)25-21-16(3)27-29(13-31-5)17(21)4)20-15(2)26-28(22(20)24-14)12-18-9-7-6-8-10-18/h6-11H,12-13H2,1-5H3,(H,25,30) |
InChI Key |
YLLRTPCHOCMQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(N(N=C4C)COC)C |
Origin of Product |
United States |
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